4-(Pyrrolidine-2-carbonyl)thiomorpholine
Overview
Description
4-(Pyrrolidine-2-carbonyl)thiomorpholine is a chemical compound with the molecular formula C9H16N2OS and a molecular weight of 200.3 g/mol . It is characterized by the presence of a pyrrolidine ring and a thiomorpholine ring, which are connected through a carbonyl group. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(Pyrrolidine-2-carbonyl)thiomorpholine typically involves the reaction of pyrrolidine with thiomorpholine in the presence of a carbonylating agent. The reaction conditions often require a controlled temperature and the use of solvents to facilitate the reaction. Industrial production methods may involve bulk synthesis using similar reaction pathways but optimized for large-scale production .
Chemical Reactions Analysis
4-(Pyrrolidine-2-carbonyl)thiomorpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Pyrrolidine-2-carbonyl)thiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidine-2-carbonyl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins .
Comparison with Similar Compounds
4-(Pyrrolidine-2-carbonyl)thiomorpholine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar chemical properties.
Thiomorpholine derivatives: These compounds contain the thiomorpholine ring and exhibit similar reactivity.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties compared to its individual components .
Properties
IUPAC Name |
pyrrolidin-2-yl(thiomorpholin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIAALYTCRMOJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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